molecular formula C20H25N5O3 B2754835 4-Methyl-6-(2-propoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 887672-33-5

4-Methyl-6-(2-propoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2754835
CAS RN: 887672-33-5
M. Wt: 383.452
InChI Key: MZLRAESWAXADOI-UHFFFAOYSA-N
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Description

Imidazole is a five-membered ring system with the general formula C3H4N2, having two double bonds with three carbon and two nitrogen atoms in the 1- and 3- positions . It’s included in many synthetic drug molecules and exhibits various pharmacological activities . Imidazole and its derivatives are therapeutic agents that can show antibacterial activities against various microorganisms .


Synthesis Analysis

Imidazole synthesis has been a topic of interest due to its broad range of chemical and biological properties . Various synthetic routes for imidazole and their derived products have been reported . For example, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

Imidazole is a highly polar compound with a dipole moment of 3.61 and is completely soluble in water . It shows 2 equivalent tautomeric properties and is an amphoteric structure that exhibits both acidic and basic character .


Chemical Reactions Analysis

Imidazole and its derivatives are structures with high pharmaceutical activity, showing good tissue penetration and permeability . They are open to modification with various functional groups, which have been included in many synthetic drug molecules .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Medicinal Chemistry

Imidazole derivatives are known for their therapeutic potential and are often used as key building blocks in drug design . They exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. The compound could be explored for its potential use in creating new medications that target specific diseases, especially those where current treatments are limited or resistance has developed.

Pharmacology

In pharmacology, the study of drugs and their effects on biological systems, imidazole derivatives like “4-Methyl-6-(2-propoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione” can be investigated for their pharmacokinetics and pharmacodynamics . These studies could lead to the development of new drugs with improved efficacy, reduced side effects, and better patient outcomes.

Drug Design

The structural complexity and versatility of imidazole derivatives make them excellent candidates for drug design . Their ability to bind with various enzymes and receptors in the body can be harnessed to develop new drugs with specific targets, such as cancer cells or bacteria, potentially leading to breakthroughs in treatment options.

Synthetic Chemistry

Imidazole derivatives are also significant in synthetic chemistry, where they are used as intermediates in the synthesis of complex molecules . The compound could be utilized in the synthesis of new materials or chemicals with unique properties for industrial applications.

Biological Research

In biological research, imidazole derivatives are used to study enzyme mechanisms and metabolic pathways . They can act as inhibitors or activators of certain enzymes, helping to elucidate the biological processes in which these enzymes are involved.

Antibacterial Research

The antibacterial properties of imidazole derivatives are of particular interest in the development of new antibiotics . Research into compounds like “4-Methyl-6-(2-propoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione” could lead to the discovery of novel antibacterial agents that are effective against drug-resistant strains of bacteria.

Mechanism of Action

Imidazole-based compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

The safety and hazards of imidazole-based compounds can vary widely depending on their specific structures and properties. Some imidazole derivatives may be harmful if swallowed or inhaled, and may cause skin or eye irritation .

Future Directions

The imidazole core has a wide range of chemical and biological activities in different heterocyclic compounds, making it a promising structure in drug discovery . Due to the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the exploration of imidazole and its derivatives’ various pharmacological potentials is a major area of interest for medicinal chemists .

properties

IUPAC Name

4-methyl-6-(2-propoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-4-10-25-18(26)16-17(22(3)20(25)27)21-19-23(11-12-24(16)19)14-8-6-7-9-15(14)28-13-5-2/h6-9H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLRAESWAXADOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4OCCC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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